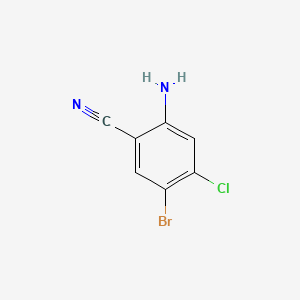

2-Amino-5-bromo-4-chlorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-bromo-4-chlorobenzonitrile is a heterocyclic building block . It has a molecular weight of 231.48 .

Synthesis Analysis

The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile involves the reaction of 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution . Another method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-4-chlorobenzonitrile is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 .Chemical Reactions Analysis

2-Amino-5-bromo-4-chlorobenzonitrile has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity .Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-chlorobenzonitrile is a white solid . It has a molecular weight of 231.48 . The compound is stored at a temperature of 0-5°C .Aplicaciones Científicas De Investigación

Spectroscopic Analysis : Sudha et al. (2011) conducted a study on 2-amino-4-chlorobenzonitrile, focusing on its molecular structure, vibrational spectra, and NBO analysis. This research demonstrates the compound's utility in molecular spectroscopy and theoretical studies (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Metabolic Study : Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, highlighting its metabolic pathways and derivatives. This research showcases the potential of 2-Amino-5-bromo-4-chlorobenzonitrile in pharmacological and toxicological studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Antimicrobial Activity : Kumar et al. (2022) focused on synthesizing derivatives from 2-chlorosalicylaldehyde, leading to compounds with potential antibacterial and antifungal properties. This indicates the compound's relevance in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Catalysis in Organic Synthesis : Ji, Li, and Bunnelle (2003) reported the selective amination of polyhalopyridines, highlighting the compound's role in catalyzing chemical reactions, which is essential in synthetic chemistry (Ji, Li, & Bunnelle, 2003).

Psychoactive Substance Analysis : Power et al. (2015) investigated 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue with potential psychoactive effects. This study is relevant in the context of drug analysis and forensic science (Power, Kavanagh, O'Brien, Barry, Twamley, Talbot, Dowling, & Brandt, 2015).

Safety And Hazards

The safety information for 2-Amino-5-bromo-4-chlorobenzonitrile indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

The future directions of 2-Amino-5-bromo-4-chlorobenzonitrile could involve its use in the synthesis of more complex compounds. For example, it has been used in the synthesis of copper-ligand coordination complexes and multi-targeted receptor tyrosine kinase (RTK) inhibitors . These compounds have potential applications in various fields, including medicinal chemistry and materials science.

Relevant Papers The relevant papers on 2-Amino-5-bromo-4-chlorobenzonitrile can be found at Sigma-Aldrich . These papers provide more detailed information on the compound, including its synthesis, properties, and applications.

Propiedades

IUPAC Name |

2-amino-5-bromo-4-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRHLKWMOMEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698466 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-chlorobenzonitrile | |

CAS RN |

671795-60-1 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)